molecular formula C20H23NO3 B6046615 8-methoxy-N-[(2-prop-2-enoxyphenyl)methyl]-3,4-dihydro-2H-chromen-3-amine

8-methoxy-N-[(2-prop-2-enoxyphenyl)methyl]-3,4-dihydro-2H-chromen-3-amine

Cat. No.: B6046615
M. Wt: 325.4 g/mol
InChI Key: RMSQFLYIYMKBLF-UHFFFAOYSA-N
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Description

8-methoxy-N-[(2-prop-2-enoxyphenyl)methyl]-3,4-dihydro-2H-chromen-3-amine is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

The synthesis of 8-methoxy-N-[(2-prop-2-enoxyphenyl)methyl]-3,4-dihydro-2H-chromen-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a coumarin derivative.

    Introduction of the methoxy group: This step involves the methylation of the hydroxyl group on the chromene ring using a methylating agent like dimethyl sulfate or methyl iodide.

    Attachment of the prop-2-enoxyphenyl group: This can be done through an etherification reaction, where the phenol group is reacted with an allyl halide in the presence of a base.

    Formation of the amine group:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

8-methoxy-N-[(2-prop-2-enoxyphenyl)methyl]-3,4-dihydro-2H-chromen-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Scientific Research Applications

8-methoxy-N-[(2-prop-2-enoxyphenyl)methyl]-3,4-dihydro-2H-chromen-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 8-methoxy-N-[(2-prop-2-enoxyphenyl)methyl]-3,4-dihydro-2H-chromen-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to receptors: It can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

    Inhibition of enzymes: The compound may inhibit the activity of certain enzymes, leading to the modulation of metabolic pathways.

    Antioxidant activity: It can scavenge free radicals, reducing oxidative stress and protecting cells from damage.

Comparison with Similar Compounds

8-methoxy-N-[(2-prop-2-enoxyphenyl)methyl]-3,4-dihydro-2H-chromen-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

IUPAC Name

8-methoxy-N-[(2-prop-2-enoxyphenyl)methyl]-3,4-dihydro-2H-chromen-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-3-11-23-18-9-5-4-7-16(18)13-21-17-12-15-8-6-10-19(22-2)20(15)24-14-17/h3-10,17,21H,1,11-14H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSQFLYIYMKBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC(C2)NCC3=CC=CC=C3OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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